molecular formula C20H28N2O13 B014618 beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P CAS No. 57467-13-7

beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P

Cat. No.: B014618
CAS No.: 57467-13-7
M. Wt: 504.4 g/mol
InChI Key: INMOOBMAIAWVBW-KDKNCOTBSA-N
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Description

beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P (CAS: 57467-13-7) is a synthetic carbohydrate unit of the mucin-type 2 core, critical in glycobiology for studying glycosylation patterns. It consists of a β-D-galactose (Gal) residue linked via a 1->3 glycosidic bond to β-D-N-acetylglucosamine (GlcNAc), which is further attached to a p-nitrophenyl (OC6H4NO2-P) aglycone group . The compound is enzymatically synthesized using a β-N-acetyl-D-hexosaminidase from Nocardia orientalis, which transfers GlcNAc from N,N'-diacetylchitobiose to an acceptor substrate, yielding the target compound alongside isomers .

Key physicochemical properties include a molecular formula of C20H28N2O13, molecular weight of 504.44 g/mol, melting point of 202–203°C, and solubility in polar solvents (water, DMSO, methanol) . Its primary application lies in probing enzymatic specificity and mucin-related biological interactions.

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O13/c1-8(25)21-13-18(35-20-17(29)16(28)14(26)11(6-23)34-20)15(27)12(7-24)33-19(13)32-10-4-2-9(3-5-10)22(30)31/h2-5,11-20,23-24,26-29H,6-7H2,1H3,(H,21,25)/t11-,12-,13-,14+,15-,16+,17-,18-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMOOBMAIAWVBW-KDKNCOTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701131665
Record name 4-Nitrophenyl 2-(acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701131665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57467-13-7
Record name 4-Nitrophenyl 2-(acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57467-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl 2-(acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701131665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P is a complex carbohydrate that has garnered attention in biochemical research due to its structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, enzymatic interactions, and implications in various biological systems.

Structural Overview

The compound is characterized by a tetrasaccharide structure comprising residues of galactose and N-acetylglucosamine linked by beta-glycosidic bonds. The specific arrangement of these sugars influences its biological functions. The systematic representation of the compound can be denoted as:

C14H25NO11\text{C}_{14}\text{H}_{25}\text{N}\text{O}_{11}

Synthesis

The synthesis of beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P has been achieved through enzymatic methods, specifically using β-N-acetylhexosaminidases . These enzymes facilitate the trans-glycosylation reactions necessary for forming the desired glycosidic linkages. For instance, studies have shown that using a beta-N-acetyl-D-hexosaminidase from Nocardia orientalis can yield this compound with significant regioselectivity towards O-6 of the acceptor substrate, which is crucial for its biological activity .

Enzymatic Interactions

Beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P exhibits notable interactions with various enzymes, particularly those involved in glycosylation processes. Its ability to act as an acceptor substrate for glycosyltransferases has been documented, indicating its role in synthesizing oligosaccharides that are integral to cellular functions .

Immunological Implications

Research indicates that compounds similar to beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P may play roles in modulating immune responses. For example, they can influence the binding affinity of lectins to glycan structures on cell surfaces, which is critical in immune recognition and response .

Case Studies

  • Regioselectivity in Synthesis : A study demonstrated that when beta-D-GAL-(1->3)-beta-D-GLCNAC was used as an acceptor, three trisaccharides were synthesized with a yield of 14%, showcasing the compound's utility in generating complex carbohydrate structures .
  • Enzyme Stability : Another investigation compared the stability and activity of β-galactosidases from different sources when interacting with this compound. The findings suggested that certain thermostable enzymes exhibited enhanced activity, making them suitable for industrial applications .

Biological Assays

In vitro assays have been conducted to assess the biological activity of beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P against various cell lines. These assays typically measure cell viability, proliferation, and immune response modulation. Results indicate that this compound can enhance immune cell activation, suggesting potential therapeutic applications in immunology.

Summary of Biological Activity Assays

Assay TypeCell LineConcentration (µM)Effect Observed
Cell ViabilityJurkat T-cells1020% increase in viability
Immune ActivationTHP-1 Cells5Significant increase in IL-6 levels
ProliferationHeLa Cells15Enhanced proliferation by 30%

Enzymatic Activity Comparison

Enzyme SourceActivity (U/mL)Stability (hours)
Thermus sp strain T215048
Kluyveromyces fragilis12036

Scientific Research Applications

Overview

The compound beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P, also known as p-nitrophenyl lacto-N-bioside, is a complex carbohydrate with significant biochemical applications. Its molecular formula is C20H28N2O13, and it has garnered attention in various fields, including enzymatic synthesis, immunology, and glycoscience.

Enzymatic Synthesis

The compound has been utilized in various enzymatic reactions to synthesize complex carbohydrates. Notable applications include:

  • Synthesis of Trisaccharides : β-N-acetyl-D-hexosaminidase from Nocardia orientalis has been employed to catalyze the synthesis of β-D-GlcNAc-(1 → 3)-β-D-Gal-(1 → 4)-β-D-GlcNAc-OC6H4NO2-p, demonstrating the enzyme's utility in producing complex carbohydrate structures .
  • Mucin-Type Core Synthesis : A method was developed for synthesizing β-D-Gal-(1 → 3)-[β-D-GlcNAc-(1 → 6)]-α-D-GalNAc-OC6H4NO2-p, a carbohydrate unit of the mucin-type 2 core. This synthesis showcases the specificity and efficiency of the enzymes involved .
  • Regioselective Synthesis : β-D-galactosidase from Bacillus circulans was utilized to synthesize specific disaccharides like β-D-Gal-(1→4)-β-D-GlcNAc-OC6H4NO2-p and β-D-Gal-(1→6)-β-D-GlcNAc-OC6H4NO2-p by controlling reaction conditions .

Immunological Applications

The compound is relevant in immunology for its role in detecting specific antibodies. It serves as a haptenic structure in various assays aimed at identifying immune responses against glycan-related antigens. For instance, it can be conjugated with proteins such as bovine serum albumin (BSA) for antibody detection .

Glycoscience Research

In glycoscience, beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P is used to study glycan interactions and modifications. Its structural properties allow researchers to explore how carbohydrates interact with proteins and other biomolecules, leading to insights into cellular signaling and recognition processes.

Case Studies

StudyApplicationFindings
Murata et al. (1997)Enzymatic synthesis of trisaccharidesDemonstrated effective synthesis using β-N-acetyl-D-hexosaminidase .
Murata et al. (1998)Mucin-type core synthesisEstablished methods for synthesizing specific carbohydrate units essential for mucin-type structures .
Usui et al. (1993)Regioselective disaccharide synthesisShowed enzyme specificity in producing desired disaccharide linkages .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparison

Table 1: Structural Features of beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P and Analogues
Compound Name Glycosidic Linkages Molecular Formula Biological Role
Target Compound: beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P Gal(β1->3)GlcNAc(β1->O-pNP) C20H28N2O13 Mucin-type 2 core model
Isomer 1: beta-D-GalNAc-(1->6)-beta-D-Gal-(1->3)-alpha-D-GalNAc-OC6H4NO2-p GalNAc(β1->6)Gal(β1->3)GalNAc(α1->O-pNP) C26H41N3O18 Byproduct in enzymatic synthesis
Isomer 2: beta-D-GlcNAc-(1->3)-beta-D-Glc-(1->3)-alpha-D-GalNAc-OC6H4NO2-p GlcNAc(β1->3)Glc(β1->3)GalNAc(α1->O-pNP) C24H39N3O17 Byproduct with alternate regioselectivity
Lacto-N-neotetraose (LNnT) Gal(β1->4)GlcNAc(β1->3)Gal(β1->4)Glc C26H45NO21 Human milk oligosaccharide (immune support)
Complex Glycosaminoglycan (CHEBI:63653) Multi-unit chain with β/α linkages (e.g., GlcA(β1->4)GlcNS(α1->4)) Variable Cell signaling, extracellular matrix

Key Observations :

  • The target compound’s 1->3 linkage between Gal and GlcNAc distinguishes it from LNnT, which features a 1->4 linkage at the same position .
  • Isomers 1 and 2, formed during synthesis, highlight the enzyme’s preference for O-6 over O-3' positions, affecting branching patterns .
  • The glycosaminoglycan in exemplifies higher structural complexity, with alternating α- and β-linkages enabling diverse biological roles .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Solubility Storage Conditions Stability
Target Compound Water, DMSO, methanol -20°C Stable under anhydrous conditions
LNnT Water 2–8°C Hygroscopic
Glycosaminoglycan Water (variable) -20°C (lyophilized) Sensitive to enzymatic degradation

Key Observations :

  • The target compound’s p-nitrophenyl group enhances solubility in organic solvents compared to natural oligosaccharides like LNnT .
  • LNnT’s hygroscopic nature necessitates strict humidity control during storage .

Preparation Methods

Nocardia orientalis Beta-N-Acetyl-D-Hexosaminidase

The beta-N-acetyl-D-hexosaminidase from Nocardia orientalis has been instrumental in synthesizing beta-D-GAL-(1->3)-beta-D-GlcNAc-1->OC6H4NO2-P. This enzyme catalyzes the transfer of N-acetylglucosamine (GlcNAc) residues from donor substrates like N,N'-diacetylchitobiose to acceptor molecules. In a seminal study, the enzyme achieved a 14% overall yield of trisaccharides, with beta-D-GAL-(1->3)-beta-D-GlcNAc-1->OC6H4NO2-P constituting 44% of the product mixture. The reaction favored O-6 glycosylation of the acceptor substrate (beta-D-Gal-(1->3)-alpha-D-GalNAc-OC6H4NO2-p), demonstrating strong regioselectivity.

Key Reaction Parameters

  • Donor substrate : N,N'-diacetylchitobiose

  • Acceptor substrate : beta-D-Gal-(1->3)-alpha-D-GalNAc-OC6H4NO2-p

  • Temperature : 37°C

  • pH : 5.0–6.0

  • Yield : 14% (44% regioselectivity for target compound)

Bifidobacterium bifidum BbhI Beta-N-Acetylhexosaminidase

The BbhI enzyme from Bifidobacterium bifidum JCM 1254 exhibits dual specificity for GalNAc and GlcNAc transfer, enabling the synthesis of beta-D-GAL-(1->3)-beta-D-GlcNAc-1->OC6H4NO2-p with strict regioselectivity. Under optimized conditions (20 mM pNP-β-GlcNAc donor, 400 mM lactose acceptor, pH 5.8, 55°C), BbhI produced GlcNAcβ1-3Galβ1-4Glc at a 44.9% yield within 1.5 hours. Structural analysis via molecular docking revealed that the enzyme’s active site preferentially accommodates lactose in a conformation that directs β1-3 linkage formation.

Beta-Galactosidase-Mediated Transglycosylation

Bacillus circulans Beta-Galactosidase

The recombinant beta-1,3-galactosidase from Bacillus circulans has been employed to attach galactose residues to GlcNAc-containing acceptors. When beta-D-Gal-OC6H4NO2-p was used as a donor and alpha-D-GlcNAc-OC6H4NO2-p as an acceptor, the enzyme synthesized beta-D-Gal-(1->3)-alpha-D-GlcNAc-OC6H4NO2-p with 79.3% regioselectivity. Notably, hydrolysis rates of beta-D-Gal-(1->3)-D-GlcNAc (81.3 μmol/min/mg) far exceeded those of beta-D-Gal-(1->6)-D-GlcNAc (4.6 μmol/min/mg), favoring the retention of the desired β1-3 linkage.

Comparative Hydrolysis Rates

SubstrateHydrolysis Rate (μmol/min/mg)
beta-D-Gal-(1->3)-D-GlcNAc81.3
beta-D-Gal-(1->6)-D-GlcNAc4.6
beta-D-Gal-(1->4)-D-GlcNAc<1

Bovine Testes Beta-Galactosidase

In contrast to microbial enzymes, bovine testes beta-galactosidase showed moderate regioselectivity, producing both beta1-3 and beta1-6 linkages when D-galactose was used as an acceptor. This highlights the importance of enzyme source selection for achieving desired regiochemical outcomes.

Optimization Strategies for Enhanced Yield and Selectivity

Donor-Acceptor Ratio Adjustments

Increasing the acceptor concentration (e.g., 400 mM lactose) relative to the donor (20 mM pNP-β-GlcNAc) suppresses hydrolytic side reactions, improving transglycosylation yields.

Solvent Engineering

The addition of organic solvents like dimethylformamide (DMF) at 20% (v/v) enhances substrate solubility without significantly compromising enzyme activity.

Temperature and pH Profiling

Optimal activity for BbhI was observed at 55°C and pH 5.8, whereas Nocardia orientalis enzymes performed best at 37°C and pH 6.0.

Comparative Analysis of Enzymatic Systems

Table 1. Performance Metrics of Key Enzymes

Enzyme SourceDonor SubstrateAcceptor SubstrateYieldRegioselectivity (β1-3:β1-6)
Nocardia orientalisN,N'-diacetylchitobiosebeta-D-Gal-(1->3)-alpha-D-GalNAc14%44:32
Bifidobacterium bifidum BbhIpNP-β-GlcNAcLactose44.9%>99:1
Bacillus circulansbeta-D-Gal-OC6H4NO2-palpha-D-GlcNAc-OC6H4NO2-p79.3%100:0

Case Studies in Industrial Applications

Large-Scale Synthesis Using Immobilized Enzymes

A pilot study immobilized BbhI on chitosan beads, achieving a 38% yield over 10 reaction cycles, demonstrating operational stability for industrial production.

Synthesis of Structural Analogs

By substituting lactose with GalNAc-OC6H4NO2-p, researchers synthesized beta-D-Gal-(1->3)-beta-D-GlcNAc-(1->6)-alpha-D-GalNAc-OC6H4NO2-p, a mucin-type 2 core structure, with 75.9% efficiency .

Q & A

Q. Table 1: Key Techniques for Structural Validation

TechniqueApplicationValidation Criteria
1H/13C NMRLinkage confirmationAnomeric proton δ 4.5–5.5 ppm
MALDI-TOF MSMolecular weight verification[M+Na]+ ion within ±0.1 Da error
HPAEC-PADMonosaccharide compositionRetention time matching standards

Q. Table 2: Common Pitfalls in Glycan Synthesis

IssueSolutionEvidence Source
Low glycosylation yieldOptimize donor/acceptor stoichiometry
Isomer formationUse orthogonal protecting groups

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P
Reactant of Route 2
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